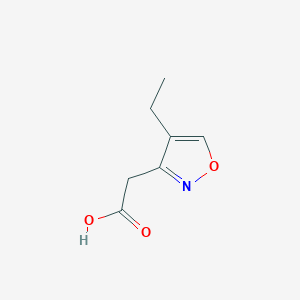
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Métodos De Preparación
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-amine.
Reaction Conditions: The reaction involves the use of hydrazine hydrate (NH₂·NH₂·H₂O) under reflux conditions to yield the desired intermediate.
Catalysts and Reagents: Palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) are commonly used in the reaction, with 1,4-dioxane and water as solvents.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.
Mecanismo De Acción
Comparación Con Compuestos Similares
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
Propiedades
Fórmula molecular |
C11H17Cl2N3 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |
Clave InChI |
JAJORGWMCISMQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
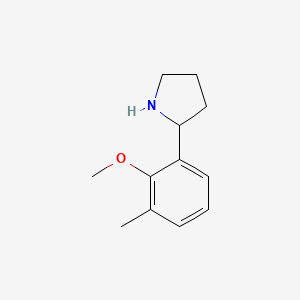
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
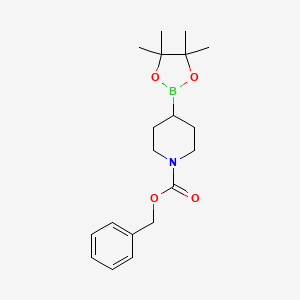
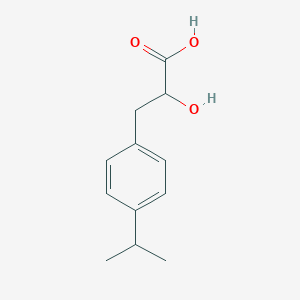
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
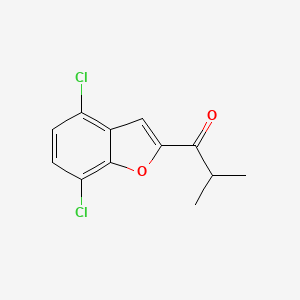
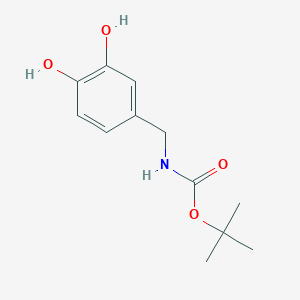
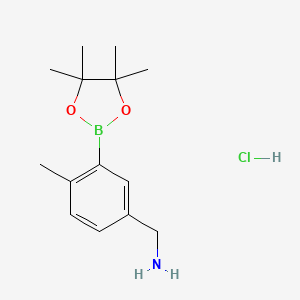
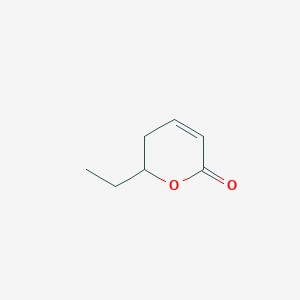
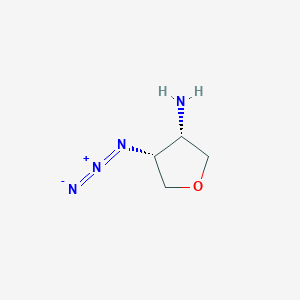
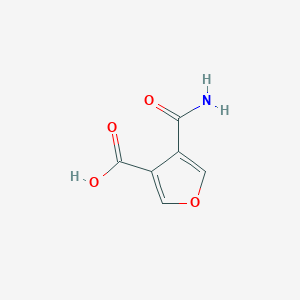
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
